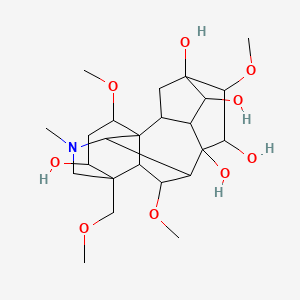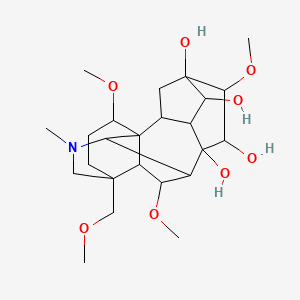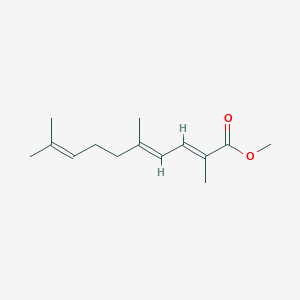![molecular formula C₁₀H₁₂N₂O₂S B1145529 Benzyl [amino(methylsulfanyl)methylene]carbamate CAS No. 25508-19-4](/img/structure/B1145529.png)
Benzyl [amino(methylsulfanyl)methylene]carbamate
Übersicht
Beschreibung
N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester is an intermediate in synthesizing 1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine, which is an impurity of 5-Azacytidine. 5-Azacytidine is a potent growth inhibitor and cytotoxic agent. 5-Azacytidine acts as a demethylating agent by inhibiting DNA methyltransferase.
Wissenschaftliche Forschungsanwendungen
Mechanochemical Synthesis
Benzyl carbamates, including variants like benzyl [amino(methylsulfanyl)methylene]carbamate, can be synthesized using eco-friendly methods. For instance, a study demonstrated the mechanochemical preparation of anticonvulsant N-methyl-O-benzyl carbamate using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent. This method is sustainable and enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate under mild conditions without the need for activation typically required in solution synthesis (Lanzillotto et al., 2015).
Inhibition of Carbonic Anhydrase Isoenzymes
Benzylsulfamides, closely related to benzyl carbamates, have been studied for their inhibitory effects on carbonic anhydrase I and II isoenzymes. In vitro studies have shown that these compounds inhibit the isoenzymes in a concentration-dependent manner, with the compounds exhibiting nanomolar inhibition constants (Göksu et al., 2014).
Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives
Another study explored the reaction of benzyl carbamate with aromatic aldehyde and dichlorophenylphosphine, leading to the production of phenyl 1-aryl methylphosphinic chloride. This chloride then reacts with an amino acid ester to yield corresponding phosphinopeptide derivatives (Dai & Chen, 1997).
Development of Antineoplastic and Antifilarial Agents
Benzimidazole-2-carbamates have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in L1210 cells, indicating their potential application in cancer therapy (Ram et al., 1992).
Selective Inhibition of Butyrylcholinesterase
Benzyl carbamates have also been investigated for their ability to selectively inhibit butyrylcholinesterase (BChE). Some derivatives were found to have higher inhibitory activity against BChE compared to the clinically used rivastigmine, suggesting their potential in treating diseases related to cholinesterase deficiency (Magar et al., 2021).
Liquid Chromatography in Pharmaceutical Analysis
High-performance liquid chromatography has been used to determine the concentration of benzimidazole carbamates in pharmaceutical forms. This technique is selective, accurate, repeatable, and reproducible, making it a valuable tool in pharmaceutical quality control (Al-Kurdi et al., 1999).
Prodrug Development for Drug Delivery
Benzyl carbamates have been utilized in the development of prodrug systems for solubilizing insoluble drugs, extending plasma half-lives, and improving drug delivery efficiency, particularly for anticancer agents (Greenwald et al., 1999).
Agriculture: Sustained Release of Fungicides
In agriculture, benzimidazole carbamates have been used in nanoparticle systems for the sustained release of fungicides. These systems offer benefits such as modified release profiles and reduced toxicity, providing new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
benzyl N-(C-methylsulfanylcarbonimidoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
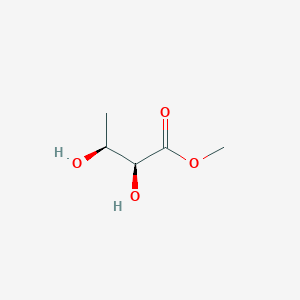
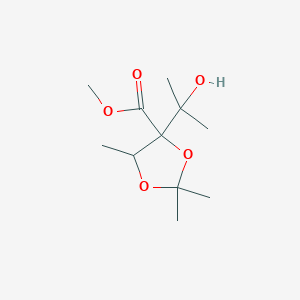

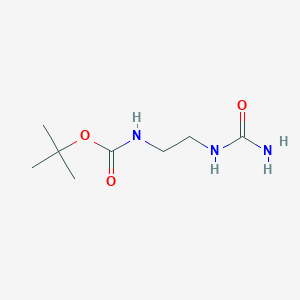
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
